MMP-13 (Collagenase-3) Inhibition Potency: Nanomolar IC50 Versus Structurally Related and Unrelated Comparators
4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate demonstrates an IC50 of 17.9 nM against full-length recombinant human MMP-13 expressed in mouse NSO cells, measured using the fTHP-15 fluorescence substrate assay with a 30-minute preincubation period [1]. This single-digit nanomolar potency stands in stark contrast to the structurally related analog 4-chloro-2-[[4-(propionyloxy)benzoyl]amino]benzoic acid, which shows only 39.88% inhibition at a 0.01 mM (10,000 nM) concentration against [pyruvate dehydrogenase (acetyl-transferring)] kinase—a different target but one that highlights the functional divergence arising from the propionyloxy-to-acetoxy and carboxamide-to-carboxylic acid structural changes [2]. Furthermore, as a class-level reference, the well-characterized MMP-13 inhibitor CL-82198 exhibits an IC50 of approximately 10,000 nM (10 µM), roughly 560-fold weaker than the target compound, underscoring the compound's notable potency within the MMP-13 inhibitor landscape [3].
| Evidence Dimension | Inhibitory potency against MMP-13 (Collagenase-3) |
|---|---|
| Target Compound Data | IC50 = 17.9 nM (full-length recombinant human MMP-13, fTHP-15 substrate, 30 min preincubation, fluorescence assay) |
| Comparator Or Baseline | CL-82198: IC50 ≈ 10,000 nM (MMP-13); 4-chloro-2-[[4-(propionyloxy)benzoyl]amino]benzoic acid: 39.88% inhibition at 10,000 nM (different target, EC 2.7.11.2) |
| Quantified Difference | ~560-fold lower IC50 vs. CL-82198; orders-of-magnitude lower effective concentration vs. the propionyloxy analog |
| Conditions | Full-length recombinant human MMP-13 expressed in mouse NSO cells; fTHP-15 substrate; 30 min preincubation; fluorescence readout; data sourced from ChEMBL via TargetMine |
Why This Matters
For researchers procuring MMP-13 inhibitors for osteoarthritis, cartilage degradation, or cancer metastasis studies, the 17.9 nM IC50 represents a low-nanomolar starting point—far exceeding the potency of common reference inhibitors—making this compound a valuable tool for dose-response studies where high-affinity target engagement is required.
- [1] TargetMine. Compound Activity Report: Inhibition of full-length recombinant human MMP13, IC50 = 17.9 nM. Data sourced from ChEMBL. Accessed May 2026. View Source
- [2] BRENDA Enzyme Database. Ligand entry: 4-chloro-2-[[4-(propionyloxy)benzoyl]amino]benzoic acid (39.88% inhibition at 0.01 mM; EC 2.7.11.2). Accessed May 2026. View Source
- [3] Nelson, F. C. et al. CL-82198: a weak (10 µM) inhibitor against MMP-13 with selectivity over MMP-1, MMP-9, and TACE. Referenced in acemap.info. Accessed May 2026. View Source
